molecular formula C11H10BrNO B3276693 7-Bromo-6-methoxy-2-methylquinoline CAS No. 646039-16-9

7-Bromo-6-methoxy-2-methylquinoline

Cat. No.: B3276693
CAS No.: 646039-16-9
M. Wt: 252.11 g/mol
InChI Key: JDLROPKCBPAQGJ-UHFFFAOYSA-N
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Description

7-Bromo-6-methoxy-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of bromine, methoxy, and methyl groups on the quinoline ring enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 7-bromo-6-methoxy-2-methylquinoline involves the bromination of 6-methoxy-2-methylquinoline. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.

Another approach involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 6-methoxy-2-methylquinoline is coupled with a bromine-containing reagent in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-6-methoxy-2-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a quinone derivative.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, amines, and thiols. These reactions often require a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups replacing the bromine atom.

    Oxidation Reactions: Products include quinone derivatives.

    Reduction Reactions: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

7-Bromo-6-methoxy-2-methylquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.

    Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.

    Material Science: It is used in the development of organic semiconductors and light-emitting materials.

    Industrial Applications: It is employed in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-6-methoxy-2-methylquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and methoxy groups can enhance its binding affinity and specificity for these targets, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-methoxy-2-methylquinoline
  • 4-Bromo-6-methoxy-2-methylquinoline
  • 7-Bromo-2-methylquinoline
  • 6-Bromo-2-methylquinoline

Uniqueness

7-Bromo-6-methoxy-2-methylquinoline is unique due to the specific positioning of the bromine and methoxy groups on the quinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. For example, the presence of the methoxy group at the 6-position can influence the compound’s electronic properties and its interactions with biological targets .

Properties

IUPAC Name

7-bromo-6-methoxy-2-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-7-3-4-8-5-11(14-2)9(12)6-10(8)13-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLROPKCBPAQGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=C1)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30802110
Record name 7-Bromo-6-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30802110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646039-16-9
Record name 7-Bromo-6-methoxy-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30802110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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